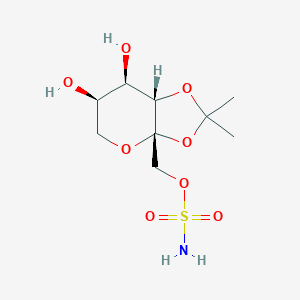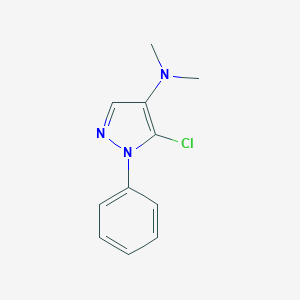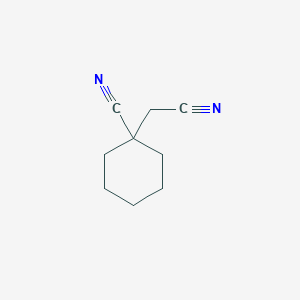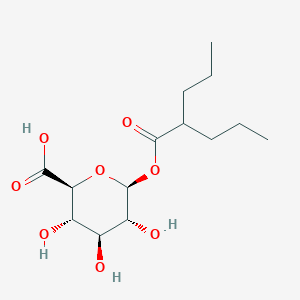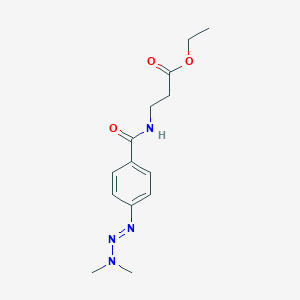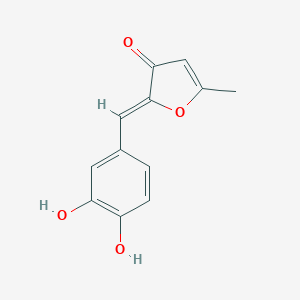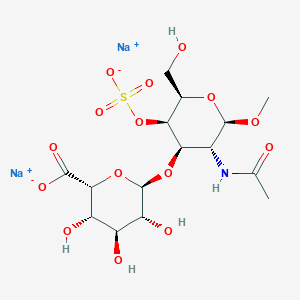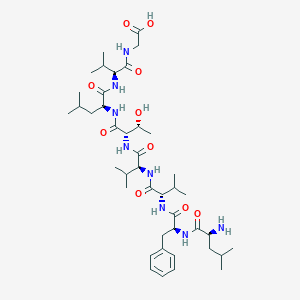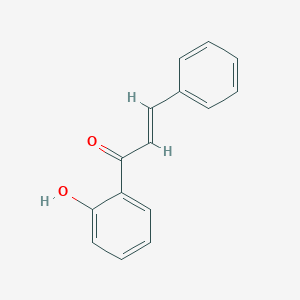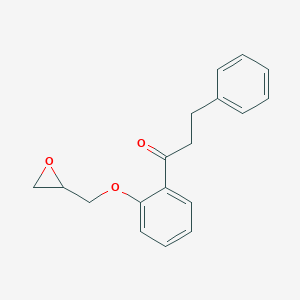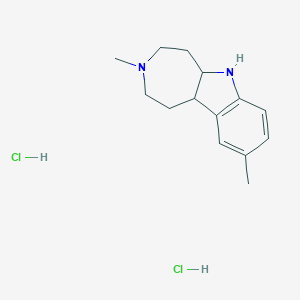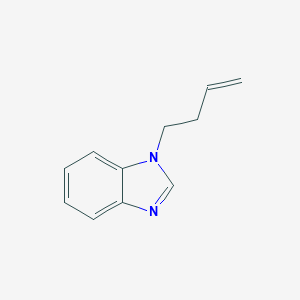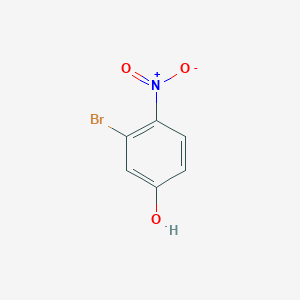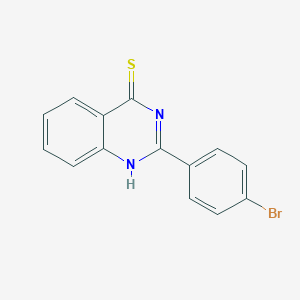
2-(4-bromophenyl)quinazoline-4(3H)-thione
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including those substituted with bromophenyl groups, typically involves multistep chemical processes. These processes may include the acylation of aminoquinazoline with unsaturated acid chlorides or mixed anhydrides, followed by subsequent modifications to introduce specific functional groups or substituents that enhance the compound's biological properties or solubility (Tsou et al., 2001). Another approach involves the alkylation of quinazoline-4(3H)-thione with bromoalkenes, leading to various substituted quinazolines (Bakhteeva et al., 2019).
Molecular Structure Analysis
Quinazoline derivatives, including 2-(4-bromophenyl)quinazoline-4(3H)-thione, often exhibit planar molecular structures. The quinazoline unit's planarity and the orientation of substituents, such as the bromophenyl group, play a crucial role in the compound's chemical behavior and interaction with biological targets. For example, the dihedral angle between the quinazoline ring system and the bromophenyl ring can influence the molecule's binding affinity and selectivity towards certain receptors or enzymes (Srinivasan et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other compounds through hydrogen bonding or π-π interactions. These reactions can lead to the formation of new compounds with different biological activities or physicochemical properties. For instance, the bromine atom in the bromophenyl group can participate in electrophilic aromatic substitution reactions, enabling the synthesis of further functionalized quinazoline derivatives (Xu et al., 2016).
科学研究应用
-
Medicinal Chemistry
- Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .
- They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
- Various substituted quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
-
Anticancer Activity
- A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
- Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
- Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
-
Antidiabetic Activity
- Different quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were designed and synthesized to develop α-glucosidase inhibitors .
- 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM and 15.6 ± 0.2 lM, respectively .
-
Histone Deacetylase 6 (HDAC6) Inhibitors
- A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
- Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
- Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
-
Cytotoxicity
-
α-Glucosidase Inhibitory Activity
-
Histone Deacetylase 6 (HDAC6) Inhibitors
- A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
- Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
- Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
-
Cytotoxicity
-
α-Glucosidase Inhibitory Activity
未来方向
The future directions for the research on 2-(4-bromophenyl)quinazoline-4(3H)-thione could involve further exploration of its biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, more research could be conducted to investigate its synthesis methods and to optimize its physical and chemical properties .
属性
IUPAC Name |
2-(4-bromophenyl)-1H-quinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVNTQJXOEFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366621 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromophenyl)quinazoline-4(3H)-thione | |
CAS RN |
100527-50-2 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



